2-(3-Bromofuran-2-yl)ethan-1-ol
Description
2-(3-Bromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring an ethanol side chain. Its structure consists of a furan ring substituted with a bromine atom at the 3-position and an ethanol group at the 2-position. Potential applications include pharmaceutical intermediates or precursors for further functionalization, though direct references to its uses are absent in the evidence.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 |
InChI Key |
WIKOVTCPWJQLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromofuran Derivatives
2-(5-Bromofuran-2-yl)ethan-1-amine (CAS: 933752-97-7)
- Structure: Bromine at the 5-position of the furan ring; ethanol replaced by an amine (-NH₂).
- Molecular Weight : 190.04 g/mol (vs. ~193.03 g/mol for the target compound) .
- Bromine’s position (5 vs. 3) alters electronic effects: 5-bromo may sterically hinder reactions at the furan’s 2-position.
2-(3-Bromofuran-2-yl)ethan-1-ol
- Expected Reactivity : Bromine at the 3-position may direct electrophilic substitution to the 5-position. The alcohol group enables oxidation to a ketone or esterification.
Functional Group Variants: Alcohol vs. Amine
- 2-(3-Indolyl)ethan-1-ol (Impurity in ): Structure: Indole ring replaces furan; ethanol chain retained. Properties: Indole’s NH group enhances hydrogen bonding, increasing solubility in polar solvents compared to furan derivatives. Synthesis: Generated as a byproduct in indole alkaloid synthesis, highlighting challenges in regioselectivity .
Aromatic Ring Substitution: Phenyl vs. Furan
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23 in )
- Structure: Bromine and methoxy groups on a phenyl ring; ethanol chain.
- Molecular Weight : ~231.09 g/mol (C₉H₁₁BrO₂).
- Synthesis: Achieved 92% yield via borane dimethyl sulfide reduction, suggesting robustness for ethanol-containing aromatics .
- Key Contrasts :
- The phenyl ring’s electron-rich nature (due to methoxy) increases stability in electrophilic substitutions compared to furan’s oxygen-driven reactivity.
- Higher molecular weight and lipophilicity vs. furan analogs.
Research Findings and Implications
Synthetic Efficiency: Borane-mediated reductions (e.g., ) are highly effective for ethanol-containing aromatics, suggesting applicability to furan derivatives with optimization .
Bromine Positionality : 3-Bromo substitution on furan may reduce steric hindrance compared to 5-bromo isomers, favoring reactions at the 2-position.
Functional Group Impact : Alcohols (-OH) offer oxidation pathways, while amines (-NH₂) enable nucleophilic reactions, diversifying applications in drug synthesis .
Heterocycle Effects : Furan’s oxygen enhances electrophilic reactivity vs. indole’s NH-driven solubility and phenyl’s stability under harsh conditions .
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